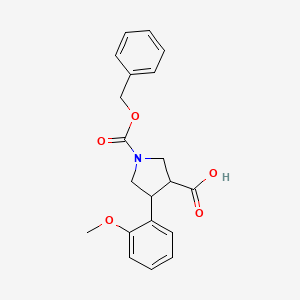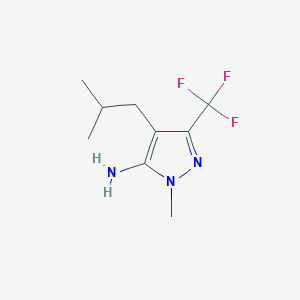
Methyl 3-fluoro-2-mercaptobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-2-sulfanylbenzoate is a chemical compound that belongs to the family of benzoates. It is characterized by the presence of a fluorine atom and a sulfanyl group attached to the benzene ring, along with a methyl ester functional group. This compound has a molecular formula of C8H7FO2S and a molecular weight of 186.2 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-2-sulfanylbenzoate typically involves the introduction of the fluorine and sulfanyl groups onto the benzene ring, followed by esterification. One common method involves the use of fluorinated benzene derivatives and thiol compounds under specific reaction conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of methyl 3-fluoro-2-sulfanylbenzoate may involve large-scale chemical processes that optimize the reaction conditions for maximum yield and cost-efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
Methyl 3-fluoro-2-sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-fluoro-2-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl 3-fluoro-2-sulfanylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and sulfanyl groups can influence its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
Methyl 3-fluorobenzoate: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
Methyl 2-sulfanylbenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Methyl 3-chloro-2-sulfanylbenzoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
Uniqueness
Methyl 3-fluoro-2-sulfanylbenzoate is unique due to the combination of the fluorine and sulfanyl groups on the benzene ring. This combination can result in distinct chemical reactivity and potential biological activities compared to similar compounds.
特性
分子式 |
C8H7FO2S |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
methyl 3-fluoro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7FO2S/c1-11-8(10)5-3-2-4-6(9)7(5)12/h2-4,12H,1H3 |
InChIキー |
VROFNLLUACLZFL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


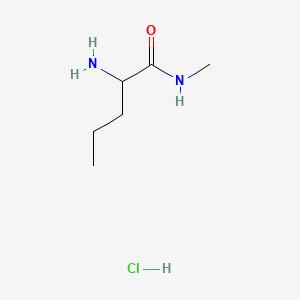
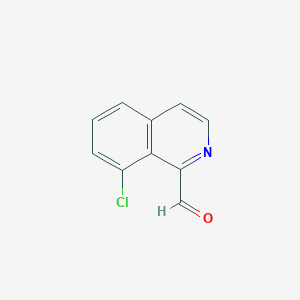
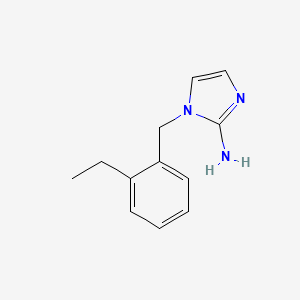

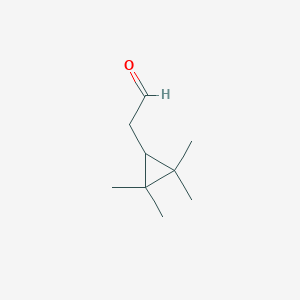

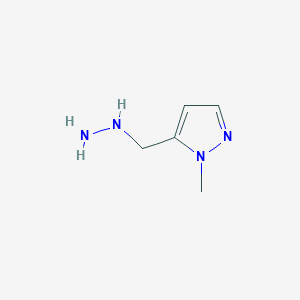
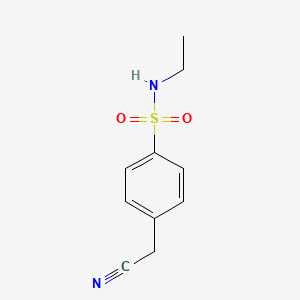


![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)
